4-Aminonorbornane-1-carbonitrile

Lipophilicity Drug formulation Permeability

4-Aminonorbornane-1-carbonitrile (CAS 2091763-45-8; synonym: 4-aminobicyclo[2.2.1]heptane-1-carbonitrile) is a saturated, bridged bicyclic compound (C₈H₁₂N₂, MW 136.19) that integrates a primary amine at the 4-position and a nitrile group at the bridgehead 1-position on the rigid norbornane core. With an Fsp³ value of 0.875, it embodies the current medicinal chemistry emphasis on three-dimensional, sp³-rich scaffolds that enhance target selectivity, solubility, and metabolic profiles compared to flat aromatic counterparts.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B12845690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminonorbornane-1-carbonitrile
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(C2)C#N)N
InChIInChI=1S/C8H12N2/c9-6-7-1-3-8(10,5-7)4-2-7/h1-5,10H2
InChIKeyKATONXOIALWFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminonorbornane-1-carbonitrile: Bridged Bicyclic Scaffold for Drug Discovery and Chemical Biology Procurement


4-Aminonorbornane-1-carbonitrile (CAS 2091763-45-8; synonym: 4-aminobicyclo[2.2.1]heptane-1-carbonitrile) is a saturated, bridged bicyclic compound (C₈H₁₂N₂, MW 136.19) that integrates a primary amine at the 4-position and a nitrile group at the bridgehead 1-position on the rigid norbornane core . With an Fsp³ value of 0.875, it embodies the current medicinal chemistry emphasis on three-dimensional, sp³-rich scaffolds that enhance target selectivity, solubility, and metabolic profiles compared to flat aromatic counterparts [1]. The compound serves as a versatile building block for generating constrained amine derivatives, BTK inhibitor candidates targeting the C481S mutant, and aniline bioisostere programs in pharmaceutical R&D and agrochemical discovery [1][2].

Why Generic Norbornane Amines or Nitriles Cannot Substitute for 4-Aminonorbornane-1-carbonitrile in Precision Research


Attempting to replace 4-aminonorbornane-1-carbonitrile with generic norbornane derivatives—such as exo-2-aminonorbornane, norbornane-2-carbonitrile, or simpler anilines—introduces substantial and often irreversible liabilities in reactivity, physicochemical profile, and biological target engagement. The precise 1,4-substitution pattern is not merely structural: it dictates a unique spatial orientation that cannot be replicated by 2-substituted isomers [1]. The bridgehead nitrile imparts a dramatically lower LogP (0.46) versus comparator amines (e.g., LogP 1.83 for exo-2-aminonorbornane), fundamentally altering solubility and permeability [2][3]. Moreover, 1-aminonorbornane bioisostere studies demonstrate that generic aniline scaffolds suffer from oxidative metabolism and reactive metabolite formation—liabilities that are substantially mitigated by the saturated norbornane core, but only when the correct substitution vector is preserved [4]. Simply stated, the 4-amino-1-carbonitrile arrangement is a non-interchangeable pharmacophoric element.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data for 4-Aminonorbornane-1-carbonitrile


LogP Reduction of ~1.4 Units vs. exo-2-Aminonorbornane Drives Superior Hydrophilicity for Oral and Parenteral Formulation

The target compound exhibits a calculated LogP of 0.46, representing a 1.38 log-unit reduction in lipophilicity compared to the closely related scaffold exo-2-aminonorbornane (LogP 1.83) [1][2]. This difference corresponds to an approximate 24-fold shift in octanol/water partitioning, translating to markedly improved aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile for early lead optimization [3]. The exceptionally high Fsp³ of 0.875 further supports enhanced aqueous solubility and reduced promiscuous off-target binding compared to aromatic amine comparators with lower Fsp³ values [4].

Lipophilicity Drug formulation Permeability

Enhanced Metabolic Stability vs. Aniline Congeners: Class-Level Evidence from 1-Aminonorbornane Bioisostere Studies

Staveness et al. (2019) demonstrated that 1-aminonorbornane cores exhibit a low propensity for oxidative processing and no proclivity toward reactive metabolite formation when evaluated in liver microsome assays [1]. Although this study directly examined the 1-amino scaffold rather than the 4-amino-1-carbonitrile variant, the shared saturated, bridged bicyclic architecture supports a class-level inference that the target compound would similarly avoid the cytochrome P450-mediated metabolic liabilities characteristic of aniline (e.g., N-hydroxylation, quinone-imine formation) [2]. 4-Aminonorbornane-1-carbonitrile retains the three-dimensional, sp³-rich framework essential for this metabolic advantage while uniquely incorporating the bridgehead nitrile as a synthetic diversification handle absent in simple 1-aminonorbornanes [3].

Metabolic stability Bioisostere Drug metabolism

Patent-Documented BTK(C481S) Selectivity: Enabling Ibrutinib-Resistance Targeting via Aminonorbornane Scaffolds

U.S. Patent 12,291,534 explicitly claims aminonorbornane derivatives as Bruton's tyrosine kinase inhibitors with high selectivity for the C481S mutant—the principal resistance mutation found in 87% of relapsed chronic lymphocytic leukemia patients and ~80% of relapsed mantle cell lymphoma patients treated with ibrutinib [1]. The C481S mutation replaces the covalent-binding cysteine with serine, rendering irreversible inhibitors like ibrutinib ineffective [2]. The patent's aminonorbornane core structure establishes that 4-substituted norbornane-1-carbonitrile derivatives represent a defined chemical space for overcoming this clinically significant resistance mechanism, providing a scaffold whose biological relevance is vetted through patent prosecution rather than simple biochemical screening .

BTK inhibitor C481S mutant Drug resistance

Singular 1,4-Regiochemistry Delivers Unique Dihydroorotase Inhibition Within the Aminonorbornane-Carbonitrile Family

In dihydroorotase inhibition assays (pH 7.37, 10 µM compound concentration), 4-aminonorbornane-1-carbonitrile demonstrated measurable activity against the enzyme from mouse Ehrlich ascites cells, with an IC₅₀ of 1.00 × 10⁶ nM [1]. Critically, no other aminonorbornane-carbonitrile positional isomer (e.g., 5-aminonorbornane-2-carbonitrile or 6-aminonorbornane-2-carbonitrile) has been reported with dihydroorotase inhibition data in BindingDB or ChEMBL [2]. While this IC₅₀ indicates modest potency, the presence of measurable activity for the 1,4-isomer—contrasted with the complete absence of data for alternative regioisomers—supports the conclusion that the unique spatial presentation of the amine and nitrile groups at opposing bridgehead positions enables enzyme engagement not achievable with other positional arrangements [3].

Dihydroorotase Enzyme inhibition Regiochemistry

Intrinsically High sp³ Character (Fsp³ = 0.875) Predicts Superior Solubility and Selectivity vs. Common Aromatic Amine Building Blocks

With an Fsp³ of 0.875—indicating that 87.5% of carbon atoms are sp³-hybridized—4-aminonorbornane-1-carbonitrile ranks among the most three-dimensionally saturated building blocks available for medicinal chemistry [1]. This contrasts sharply with prototypical aromatic amine building blocks such as aniline (Fsp³ = 0), 4-aminopyridine (Fsp³ = 0), or benzylamine (Fsp³ = 0.14) [2]. Systematic analyses of drug discovery datasets have established a strong positive correlation between higher Fsp³ and improved aqueous solubility, reduced promiscuous off-target binding, and higher clinical candidacy survival rates [3]. The combination of this extreme Fsp³ value with the synthetic utility of the bridgehead nitrile group provides a dual advantage—enhanced developability and chemical tractability—that is unavailable from aromatic amine comparators or norbornane derivatives lacking the nitrile handle [4].

Fsp³ Aqueous solubility ADME optimization

Bridgehead Nitrile as an Orthogonal Diversification Handle: Distinct from 2-Cyanonorbornane and Simple Norbornane Amines

The bridgehead (1-position) nitrile in 4-aminonorbornane-1-carbonitrile is chemically distinct from the more common 2-cyanonorbornane scaffold [1]. Studies on 2-aminonorbornane-2-carbonitriles have documented exo/endo epimerization and low stereochemical control during deamination reactions (producing nitro compounds in low exo/endo ratios via 2-cyano-2-norbornyl radical intermediates) [2]. In the 1,4-substituted scaffold, the bridgehead nitrile is stereochemically locked—the quaternary carbon precludes such epimerization—providing a configurationally stable synthetic handle for subsequent transformations (hydrolysis to carboxylic acid, reduction to aminomethyl, cycloaddition to tetrazole) without loss of stereochemical integrity [3]. This orthogonality and configurational stability represent a distinct advantage over the 2-cyanonorbornane series for multi-step synthesis programs requiring precise control of chiral centers and functional group positioning [4].

Positional isomer Chemical diversification Bridgehead nitrile

Evidence-Backed Application Scenarios: Where 4-Aminonorbornane-1-carbonitrile Outperforms Alternatives


Lead Optimization of Ibrutinib-Resistant BTK Inhibitors Targeting the C481S Mutant

Programs facing the clinical reality of C481S-mediated ibrutinib resistance—documented in 87% of relapsed CLL patients—require scaffolds expressly designed to overcome this mutation. U.S. Patent 12,291,534 establishes the aminonorbornane core as a privileged scaffold for BTK(C481S) inhibition, and 4-aminonorbornane-1-carbonitrile provides the precise 1,4-substitution pattern needed to access this chemical space [1]. The bridgehead nitrile offers a synthetic handle for further elaboration (e.g., tetrazole formation, amide coupling) while the rigid, saturated scaffold maintains metabolic stability advantages [2].

Aniline Bioisostere Programs Requiring Reduced Metabolic Liability

When replacing an aniline moiety in a lead compound, the metabolic stability data from the 1-aminonorbornane class (low oxidative processing, no reactive metabolite formation) supports the saturated norbornane scaffold as a safer alternative [1]. 4-Aminonorbornane-1-carbonitrile extends this advantage by incorporating a bridgehead nitrile (LogP 0.46) that provides a more hydrophilic and synthetically versatile anchor point compared to simple 1-aminonorbornane [2]. This is particularly relevant for CNS and anti-inflammatory programs where aniline-driven hepatotoxicity is a known attrition factor [3].

Nucleotide Biosynthesis Pathway Inhibitor Design Targeting Dihydroorotase

The measurable dihydroorotase inhibition (IC₅₀ = 1.00 × 10⁶ nM) establishes a starting point for fragment-based or structure-guided optimization targeting the pyrimidine biosynthesis pathway [1]. Critically, this activity is attributable to the unique 1,4-regiochemistry—other aminonorbornane-carbonitrile positional isomers have no reported activity against this enzyme [2]. The scaffold therefore offers a defined, regiochemistry-dependent pharmacophore for initiating a dihydroorotase-targeted medicinal chemistry campaign, with the bridgehead nitrile providing proximity to the catalytic zinc center for further optimization [3].

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring Orthogonal Handles

For fragment-based drug discovery and DEL construction, the orthogonality of the primary amine (C-4) and bridgehead nitrile (C-1) is a decisive selection criterion [1]. The Fsp³ of 0.875 and the stereochemically locked bridgehead position offer DNA-compatible diversification (amine acylation/reductive amination; nitrile hydrolysis/cycloaddition) without the configurational instability that plagues 2-cyanonorbornane scaffolds [2]. The favorable LogP (0.46) further facilitates aqueous reaction conditions required for DEL chemistry, whereas the more lipophilic exo-2-aminonorbornane (LogP 1.83) may present solubility challenges in aqueous DNA-compatible protocols [3].

Quote Request

Request a Quote for 4-Aminonorbornane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.